N-Boc-DL-2-amino-1-butanol
Overview
Description
N-Boc-DL-2-amino-1-butanol, also known as tert-butyl N-(1-hydroxybutan-2-yl)carbamate, is a useful research chemical . It has a molecular formula of C9H19NO3 and a molecular weight of 189.25 .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The SMILES string of N-Boc-DL-2-amino-1-butanol isCCC(CO)NC(=O)OC(C)(C)C
. The InChI is 1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)
. Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . These stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride .Physical And Chemical Properties Analysis
N-Boc-DL-2-amino-1-butanol appears as a colorless to yellow liquid . It has a boiling point of 292.92 ℃ at 760 mmHg and a density of 1.01 g/cm3 .Scientific Research Applications
Biofuel Production
Butanol as a Renewable Biofuel
Butanol is recognized for its competitive advantages as a renewable biofuel, capable of overcoming the limitations of low-carbon alcohols or biodiesel due to its superior fuel properties. Research has explored the development of butanol production, highlighting the potential of metabolic engineering and advanced fermentation techniques to enhance fermentative butanol production. This work emphasizes butanol's role as a promising second-generation biofuel for internal combustion engines, offering improvements in combustion characteristics, engine performance, and exhaust emissions compared to traditional fuels (Jin et al., 2011).
Chemical Synthesis and Bioseparation
Three-Phase Partitioning (TPP) in Bioseparation
TPP has emerged as a nonchromatographic bioseparation technology attracting significant attention for the separation and purification of bioactive molecules from natural sources. This technology is applicable in the food, cosmetics, and medicine sectors. The review on TPP covers the process, including definitions, partitioning mechanisms, and applications in separating proteins, enzymes, plant oils, polysaccharides, and other small molecule organic compounds. It outlines the process's efficiency, economy, and scalability, indicating its potential utility in the production and separation of various bioactive molecules (Yan et al., 2018).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRGWGOFPUXNOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571731 | |
Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |
CAS RN |
138373-86-1, 193086-15-6 | |
Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-DL-2-amino-1-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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